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molecular formula C11H13NO B3144523 1-tert-Butyl-3-isocyanatobenzene CAS No. 55304-16-0

1-tert-Butyl-3-isocyanatobenzene

Cat. No. B3144523
M. Wt: 175.23 g/mol
InChI Key: XCRZAUANPRGEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562807B2

Procedure details

3-(tert-Butyl)aniline (0.054 g, 0.36 mmol) was dissolved in ethyl acetate (2 mL) and added dry hydrogen chloride in ethyl acetate twice (3.5 M, 3 mL+2.5 mL). After 15 min the mixture was concentrated to dryness and co-evaporated three times from toluene (3×5 mL). The residue was added toluene (2.5 mL) and flushed with nitrogen for about 10 min, before diphosgene (0.43 mL) was added. Then the mixture was gently refluxed for 1 hour under a nitrogen atmosphere. The mixture was cooled and concentrated in vacuo. This was repeated twice to remove excess of diphosgene. The mixture was concentrated to dryness and coevaporated three times from toluene (5 mL each time). The residue was concentrated to dryness and co-evaporated twice from toluene. Then it was redissolved in toluene (2.5 mL) and flushed with nitrogen for about 10 min, before diphosgene (0.43 mL) was added. The mixture was gently refluxed under nitrogen for 1 hour. After cooling, the mixture was concentrated and co-evaporated twice from toluene to remove excess diphosgene to afford 3-tert-butyl-phenyl isocyanate.
Quantity
0.054 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][CH:11]=1)[NH2:8])([CH3:4])([CH3:3])[CH3:2].Cl.[C:13](OCC)(=[O:15])C>>[C:1]([C:5]1[CH:6]=[C:7]([N:8]=[C:13]=[O:15])[CH:9]=[CH:10][CH:11]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0.054 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(N)C=CC1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 15 min the mixture was concentrated to dryness and co-evaporated three times from toluene (3×5 mL)
Duration
15 min
ADDITION
Type
ADDITION
Details
The residue was added toluene (2.5 mL)
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen for about 10 min, before diphosgene (0.43 mL)
Duration
10 min
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was gently refluxed for 1 hour under a nitrogen atmosphere
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove excess of diphosgene
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
Then it was redissolved in toluene (2.5 mL)
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen for about 10 min, before diphosgene (0.43 mL)
Duration
10 min
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently refluxed under nitrogen for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated and co-evaporated twice from toluene
CUSTOM
Type
CUSTOM
Details
to remove excess diphosgene

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=CC1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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